Octacosyl acrylate
CAS No.: 94138-81-5
Cat. No.: VC16975839
Molecular Formula: C31H60O2
Molecular Weight: 464.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94138-81-5 |
|---|---|
| Molecular Formula | C31H60O2 |
| Molecular Weight | 464.8 g/mol |
| IUPAC Name | octacosyl prop-2-enoate |
| Standard InChI | InChI=1S/C31H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-33-31(32)4-2/h4H,2-3,5-30H2,1H3 |
| Standard InChI Key | HJZOFAWRMPYCHL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Introduction
Chemical and Physical Properties of Octadecyl Acrylate
Octadecyl acrylate is characterized by its hydrophobic long alkyl chain and reactive acrylate group. It appears as a colorless to slightly turbid liquid or white solid, depending on temperature, with a density of 0.86 g/cm³ at 25°C . Its melting point ranges between 30–34°C, and it decomposes before reaching its theoretical boiling point of approximately 400°C . The compound is insoluble in water but dissolves readily in organic solvents such as ethanol, toluene, and acetone, making it ideal for formulations requiring hydrophobic interactions .
Industrial-grade octadecyl acrylate typically has a purity ≥97.0% (by gas chromatography), with moisture content ≤0.1% and acid value ≤0.5 mg KOH/g . To prevent premature polymerization, it is stabilized with 200 ppm of methyl ether hydroquinone (MEHQ) . These specifications ensure consistent performance in polymerization reactions, where the acrylate group facilitates cross-linking while the stearyl chain enhances hydrophobicity and thermal stability .
Synthesis Methods and Optimization
Melt Esterification Technique
The patented melt esterification method for synthesizing octadecyl acrylate involves reacting stearyl alcohol with acrylic acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone or thiodiphenylamine) . Key steps include:
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Melting and Mixing: Stearyl alcohol is melted at 60°C, followed by sequential addition of acrylic acid (1.2–1.5 molar equivalents) and catalyst (0.5–1.2 wt%) .
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Reflux and Dehydration: The mixture undergoes reflux at 60–120°C for 2–3 hours, during which water byproduct is removed via a Dean-Stark trap .
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High-Temperature Reaction: Heating to 130–140°C for 2–4 hours drives the reaction to completion, achieving yields up to 94.3% .
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Purification: Unreacted acrylic acid and residual water are removed via vacuum distillation, followed by neutralization with aqueous sodium hydroxide and vacuum drying .
This solvent-free approach eliminates the need for azeotropic agents, reducing environmental impact and simplifying post-processing .
Comparative Analysis of Synthesis Routes
Traditional methods like transesterification face challenges such as low yields due to side reactions and solvent contamination. In contrast, melt esterification offers:
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Higher Selectivity: Minimal copolymerization or homopolymerization of acrylate groups .
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Shorter Reaction Time: Total synthesis time of 5.5–6 hours versus 8–12 hours for solvent-based routes .
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Scalability: Suitable for industrial production, with batches packaged in 100–160 kg plastic drums .
Applications in Polymer Science and Industry
Hydrophobic Polymers and Coatings
Octadecyl acrylate’s stearyl chain imparts water resistance to polymers, making it a key component in:
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Waterproof Coatings: Used in marine and architectural paints to prevent moisture ingress .
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Pressure-Sensitive Adhesives: Enhances tack and durability in automotive and packaging tapes .
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Printing Inks: Improves abrasion resistance and substrate adhesion .
Flow Assurance in Petroleum Industry
In Daqing waxy crude oil, polyoctadecyl acrylate (PODA) acts as a pour point depressant by:
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Co-Crystallization: The C18 alkyl side chains align with paraffin crystals, disrupting their growth .
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Dispersion Mechanism: Polar acrylate groups weaken wax-wax interactions, reducing viscosity by up to 40% at 800 mg/kg concentration .
Optimal PODA synthesis conditions include 40 wt% monomer in toluene, 80°C reaction temperature, and 0.15 wt% initiator .
Biomedical Applications
Emerging uses include:
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Drug Delivery Systems: Hydrophobic cores in micelles for controlled release .
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Tissue Engineering Scaffolds: Enhances mechanical strength in biocompatible polymers .
Industrial Production and Market Trends
China dominates global production, with manufacturers prioritizing high-purity grades (≥97%) for export . The compound’s market growth is driven by demand in Asia-Pacific coatings and adhesives sectors, projected to expand at 5.2% CAGR through 2030 .
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